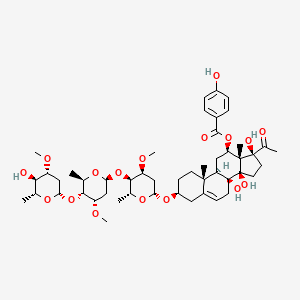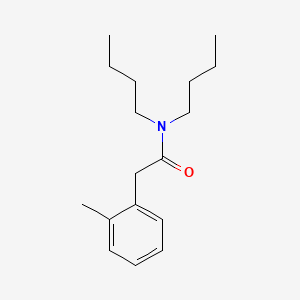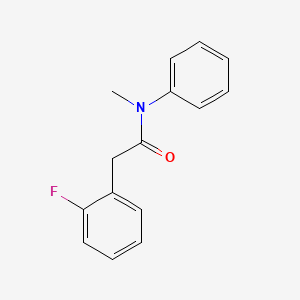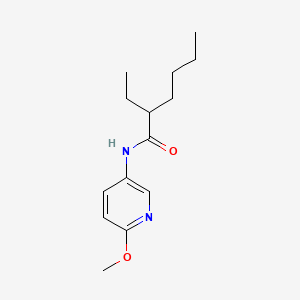
清陽昇根苷 A
概要
説明
科学的研究の応用
Qingyangshengenin A has a wide range of scientific research applications:
作用機序
清陽生根素Aは、脳内の特定の神経伝達物質受容体の活性を調節することで、抗てんかん効果を発揮します。 それは、γ-アミノ酪酸(GABA)受容体と相互作用し、その抑制効果を高め、神経興奮性を低下させることが信じられています . このモジュレーションは、発作やその他のてんかん症状の制御に役立ちます。
類似化合物:
- シナンステロイドO
- 20-ヒドロキシレート清陽生根素
- デアシルメタプレキシゲニン
- サルコストイン
- ガガミン
比較: 清陽生根素Aは、その特定の抗てんかん活性とその独特の分子構造のために、これらの化合物の中でユニークです。 シナンステロイドOやデアシルメタプレキシゲニンなどの他のC-21ステロイド配糖体も生物活性特性を示しますが、神経学的用途における清陽生根素Aの有効性は、それを際立たせています .
結論として、清陽生根素Aは、さまざまな科学および医学分野で大きな可能性を秘めた注目すべき化合物です。 そのユニークな特性と多様な用途により、それは進行中の研究の貴重な対象となります。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Qingyangshengenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, a key neurotransmitter in the central nervous system . Qingyangshengenin A inhibits this enzyme, leading to increased levels of GABA, which helps in reducing neuronal excitability and preventing seizures . Additionally, Qingyangshengenin A interacts with various ion channels, modulating their activity and contributing to its antiepileptic effects .
Cellular Effects
Qingyangshengenin A exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances GABAergic signaling, leading to reduced neuronal excitability and seizure activity . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, Qingyangshengenin A affects gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with neuronal function and survival . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of Qingyangshengenin A involves several key interactions at the molecular level. It binds to the active site of GABA transaminase, inhibiting its activity and leading to increased levels of GABA . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between Qingyangshengenin A and the enzyme . Additionally, Qingyangshengenin A modulates the activity of ion channels by binding to specific sites on the channel proteins, altering their conformation and function . This modulation results in the stabilization of neuronal membranes and reduction of seizure activity . Qingyangshengenin A also influences gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in neuronal function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Qingyangshengenin A have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of Qingyangshengenin A on neuronal cells have been shown to persist for several hours after administration, indicating sustained activity . In in vivo studies, the compound has demonstrated long-term effects on seizure reduction, with repeated administration leading to cumulative benefits . Prolonged exposure to high concentrations of Qingyangshengenin A may result in cellular toxicity and adverse effects on neuronal function .
Dosage Effects in Animal Models
The effects of Qingyangshengenin A vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity without causing significant adverse effects . At high doses, Qingyangshengenin A can induce toxicity, leading to adverse effects such as sedation, motor impairment, and hepatotoxicity . The threshold dose for toxicity varies among different animal models, highlighting the importance of dose optimization in therapeutic applications . Additionally, chronic administration of Qingyangshengenin A at therapeutic doses has been shown to maintain its antiepileptic effects without significant tolerance development .
Metabolic Pathways
Qingyangshengenin A is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed through phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . Qingyangshengenin A also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and energy production . The compound’s impact on metabolic pathways contributes to its overall pharmacological effects and therapeutic potential .
Transport and Distribution
Qingyangshengenin A is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and is distributed to different tissues, including the brain, liver, and kidneys . The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution within target tissues . Qingyangshengenin A also exhibits preferential accumulation in neuronal tissues, which is essential for its antiepileptic effects . The compound’s distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of Qingyangshengenin A plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of neuronal cells . Within the cytoplasm, Qingyangshengenin A interacts with various enzymes and ion channels, modulating their activity and contributing to its antiepileptic effects . In the mitochondria, the compound influences energy production and cellular metabolism by altering the levels of key metabolites and enzymes involved in oxidative phosphorylation . The subcellular localization of Qingyangshengenin A is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .
準備方法
合成経路と反応条件: 清陽生根素AのCynanchum otophyllum Schneidからの抽出には、超音波支援抽出法が関与しています。 このプロセスにおける最適な条件には、塩酸濃度0.36 mol/L、固体-液体比1:10(g/mL)、58%エタノール、超音波出力600 W、超音波温度63℃、超音波時間33分が含まれます . この方法は、清陽生根素Aの抽出率が高いことを保証します。
工業的生産方法: 清陽生根素Aの特定の工業的生産方法は、広く文書化されていませんが、上記で述べた超音波支援抽出法は、工業目的のためにスケールアップできます。 高性能液体クロマトグラフィー(HPLC)の使用は、化合物の精製と定量化に不可欠です .
化学反応の分析
反応の種類: 清陽生根素Aは、酸化、還元、および置換反応など、さまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が通常使用されます。
置換: 親電子求核置換反応は、水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)などの試薬を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールを生じることがあります。
4. 科学研究への応用
清陽生根素Aは、幅広い科学研究の用途があります。
類似化合物との比較
- Cynansteroid O
- 20-Hydroxylateqingyangshengenin
- Deacylmetaplexigenin
- Sarcostin
- Gagaminine
Comparison: Qingyangshengenin A is unique among these compounds due to its specific antiepileptic activity and its distinct molecular structure. While other C-21 steroidal glycosides like cynansteroid O and deacylmetaplexigenin also exhibit bioactive properties, Qingyangshengenin A’s efficacy in neurological applications sets it apart .
特性
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTNGBYEJQYFEJ-BVRKUPONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1180581.png)
